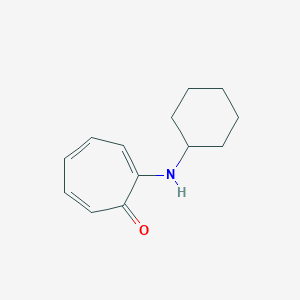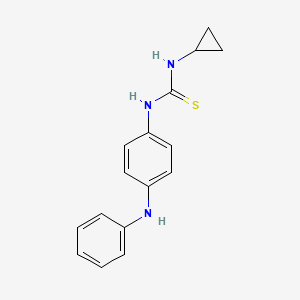
N-(4-anilinophenyl)-N'-cyclopropylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-N'-cyclopropylthiourea, also known as APTU, is a chemical compound that has been used in scientific research for its unique properties. APTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-N'-cyclopropylthiourea is not fully understood. However, it has been shown to inhibit the activity of the enzyme thioredoxin reductase (TrxR). TrxR is involved in the regulation of cellular redox balance and has been shown to be overexpressed in cancer cells. Inhibition of TrxR by N-(4-anilinophenyl)-N'-cyclopropylthiourea leads to an increase in reactive oxygen species (ROS) and a decrease in cellular antioxidant capacity, ultimately leading to cell death.
Biochemical and Physiological Effects
N-(4-anilinophenyl)-N'-cyclopropylthiourea has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and diabetes, N-(4-anilinophenyl)-N'-cyclopropylthiourea has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-anilinophenyl)-N'-cyclopropylthiourea is its relatively simple synthesis method. It can be synthesized in a laboratory setting using readily available reagents. N-(4-anilinophenyl)-N'-cyclopropylthiourea has also been shown to have low toxicity, making it suitable for use in animal studies.
One of the main limitations of N-(4-anilinophenyl)-N'-cyclopropylthiourea is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its potential applications. In addition, the mechanism of action of N-(4-anilinophenyl)-N'-cyclopropylthiourea is not fully understood, which can make it difficult to interpret the results of studies.
Future Directions
There are a number of potential future directions for research on N-(4-anilinophenyl)-N'-cyclopropylthiourea. One area of research could be the development of more soluble derivatives of N-(4-anilinophenyl)-N'-cyclopropylthiourea that could be used in vivo. Another area of research could be the development of more potent inhibitors of TrxR. In addition, further studies could be conducted to better understand the mechanism of action of N-(4-anilinophenyl)-N'-cyclopropylthiourea and its potential applications in various fields.
Conclusion
In conclusion, N-(4-anilinophenyl)-N'-cyclopropylthiourea is a thiourea derivative that has been synthesized and studied for its potential applications in various fields. It has been shown to have anti-cancer, anti-diabetic, anti-inflammatory, and antioxidant properties. N-(4-anilinophenyl)-N'-cyclopropylthiourea has a relatively simple synthesis method and low toxicity, making it suitable for use in animal studies. However, its poor solubility in aqueous solutions and limited understanding of its mechanism of action are limitations. There are a number of potential future directions for research on N-(4-anilinophenyl)-N'-cyclopropylthiourea, including the development of more soluble derivatives and more potent inhibitors of TrxR.
Synthesis Methods
N-(4-anilinophenyl)-N'-cyclopropylthiourea can be synthesized by reacting aniline with cyclopropyl isothiocyanate. The reaction takes place in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The resulting product is then purified using column chromatography. The synthesis of N-(4-anilinophenyl)-N'-cyclopropylthiourea is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
N-(4-anilinophenyl)-N'-cyclopropylthiourea has been used in scientific research for its potential applications in various fields. One of the main areas of research has been in the field of cancer. N-(4-anilinophenyl)-N'-cyclopropylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
In addition to cancer research, N-(4-anilinophenyl)-N'-cyclopropylthiourea has also been studied for its potential use in the treatment of diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-(4-anilinophenyl)-N'-cyclopropylthiourea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(4-anilinophenyl)-3-cyclopropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c20-16(19-15-10-11-15)18-14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTHEJDKCHIQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

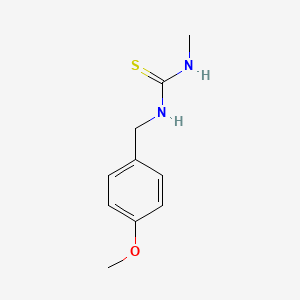
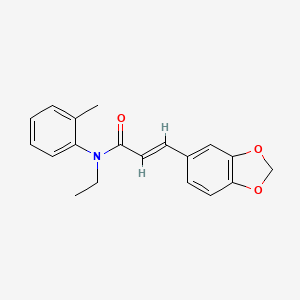
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)
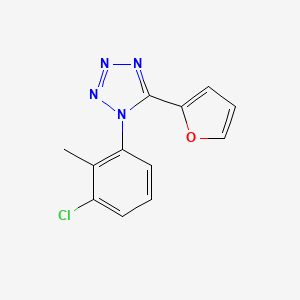
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)
![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
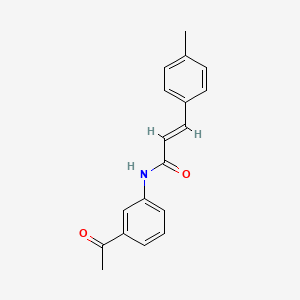
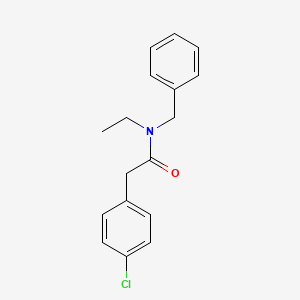
![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
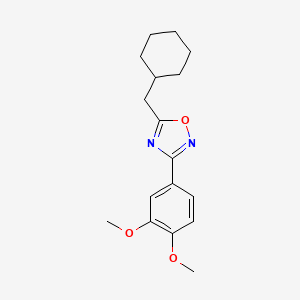
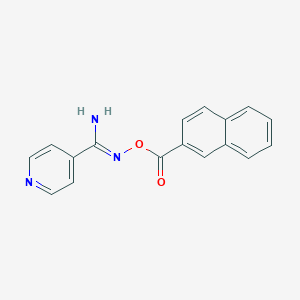
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
